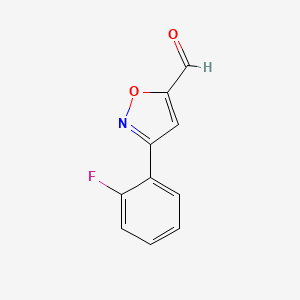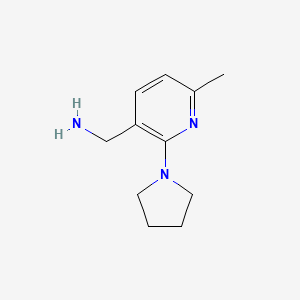
(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine
Übersicht
Beschreibung
“(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine”, also known as MPA, is a chemical compound that belongs to the pyrrolidinylpyridine class of compounds. It has a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine, is widely recognized for its versatility in drug discovery. It serves as a scaffold for the synthesis of biologically active compounds targeting various human diseases. The pyrrolidine ring, due to its sp^3-hybridization, allows efficient exploration of pharmacophore space, contributing to the molecule's stereochemistry and enhancing three-dimensional coverage. This review highlights the significance of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in medicinal chemistry, showcasing their role in designing new compounds with varied biological profiles (Li Petri et al., 2021).
Chemical Inhibitors of Cytochrome P450 Isoforms
The study of cytochrome P450 (CYP) isoforms is crucial for understanding drug metabolism and potential drug-drug interactions. Chemical inhibitors, including structures similar to this compound, are essential tools for deciphering the involvement of specific CYP isoforms in the metabolism of drugs. Selective inhibitors help in identifying the metabolic pathways of various pharmaceuticals, aiding in the prediction of drug interactions. This research underscores the importance of designing selective inhibitors for accurate phenotyping of drug metabolism (Khojasteh et al., 2011).
Metabotropic Glutamate Receptor Antagonists
The application of compounds related to this compound in the study of metabotropic glutamate receptors (mGluRs) highlights their potential in neurodegeneration, addiction, anxiety, and pain management research. mGluR5 antagonists, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and its analogs, have shown significant promise in elucidating the physiological and pathophysiological roles of mGluR5. Their selectivity and effects on various neural pathways offer insights into the development of new therapeutic strategies for treating CNS disorders (Lea & Faden, 2006).
Analysis of Heterocyclic Aromatic Amines in Biological Matrices
The analytical techniques for identifying heterocyclic aromatic amines, such as PhIP and its metabolites in biological samples, underscore the relevance of compounds like this compound in toxicological studies. These methods enable the quantitative and qualitative analysis of carcinogenic compounds and their metabolites, facilitating the study of their biological effects and exposure levels. This review consolidates the analytical approaches for detecting such amines, contributing to our understanding of their toxicological profiles (Teunissen et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRXVUQKDPNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
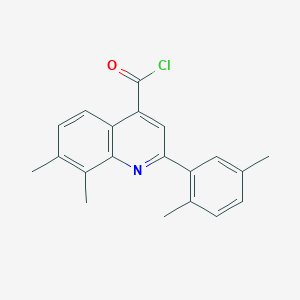
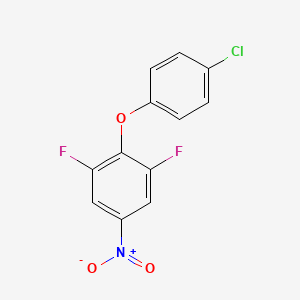
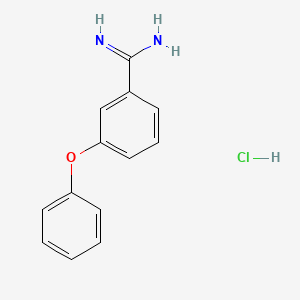


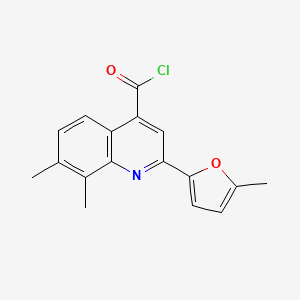
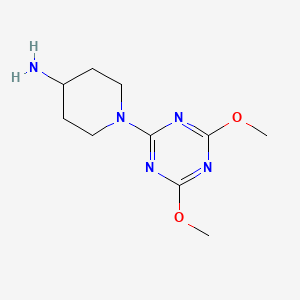



![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)
